molecular formula C6H8ClN3O2 B2420543 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid CAS No. 1795275-19-2

2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid

Cat. No.: B2420543
CAS No.: 1795275-19-2
M. Wt: 189.6
InChI Key: YODKHZVEPYTFJK-UHFFFAOYSA-N
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Description

2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.

Properties

IUPAC Name

2-(3-chloro-1,2,4-triazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-2-4(5(11)12)10-3-8-6(7)9-10/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODKHZVEPYTFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=NC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid typically involves the formation of the triazole ring followed by the introduction of the butanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The chlorination step can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid serves as a valuable building block for synthesizing more complex molecules. Its triazole ring allows for various chemical modifications that can lead to the development of novel compounds with enhanced properties.

Biology

This compound has been investigated for its potential as an antimicrobial and anticancer agent. The triazole structure is known to interact with biological targets, influencing cellular processes and enzyme activities.

Medicine

Research into the therapeutic properties of this compound includes its use in drug development. Studies have shown that derivatives of this compound can exhibit significant biological activity against various pathogens and cancer cell lines.

Industry

In industrial applications, this compound is utilized in developing new materials with unique properties. Its chemical stability and reactivity make it suitable for various applications in material science.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of triazole derivatives similar to this compound. For example:

  • Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL against Escherichia coli indicate potent antibacterial activity.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

CompoundCell LineIC50 (µM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

These results suggest that triazole derivatives can effectively inhibit cell proliferation through mechanisms such as thymidylate synthase inhibition.

Antimicrobial Efficacy

A study evaluated various triazole derivatives against pathogenic bacteria and found that certain compounds exhibited strong inhibition against Staphylococcus aureus and Bacillus subtilis. This suggests that structural modifications can enhance their antibacterial properties.

Anticancer Potential

Research on triazole-tethered compounds indicated promising results in inhibiting tumor growth in vitro. The incorporation of specific functional groups was shown to increase cytotoxicity against cancer cell lines significantly.

Mechanism of Action

The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid is unique due to the presence of the chlorine atom in the triazole ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other triazole derivatives and may contribute to its specific biological and chemical properties .

Biological Activity

2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid is a synthetic compound with a triazole ring that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of a chlorine atom in the triazole structure is believed to enhance its reactivity and biological interactions. This article reviews the compound's biological activity, including its antimicrobial and anticancer properties, supported by data from recent studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a triazole ring and a butanoic acid moiety. The presence of the chlorine atom at the 3-position of the triazole ring is significant for its biological activity.

Property Value
IUPAC NameThis compound
Molecular FormulaC₆H₈ClN₃O₂
CAS Number1795275-19-2
Molecular Weight177.60 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

In a comparative study involving various triazole derivatives, it was found that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL against E. coli, indicating potent antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study focused on triazole-based compounds reported that several derivatives showed significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

The IC50 values for some active derivatives were notably low:

Compound Cell Line IC50 (µM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

These results indicate that triazole derivatives can inhibit cell proliferation effectively through mechanisms such as thymidylate synthase inhibition .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, potentially leading to enzyme inhibition or disruption of cellular processes.

Case Studies

Several case studies highlight the efficacy of this compound in both antimicrobial and anticancer applications:

  • Antimicrobial Efficacy : A study evaluated various triazole derivatives against pathogenic bacteria and found that certain compounds exhibited strong inhibition against S. aureus and Bacillus subtilis, suggesting that structural modifications can enhance their antibacterial properties .
  • Anticancer Potential : Research on triazole tethered compounds indicated promising results in inhibiting tumor growth in vitro. The incorporation of specific functional groups was shown to increase cytotoxicity against cancer cell lines significantly .

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